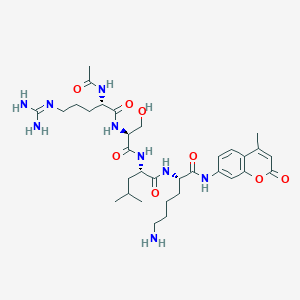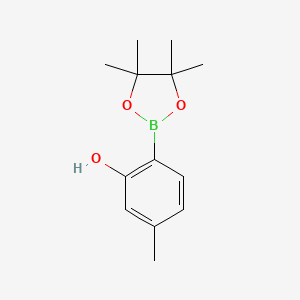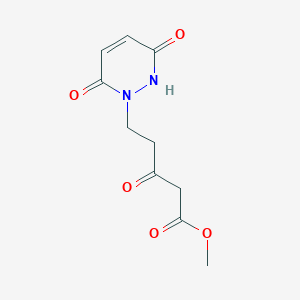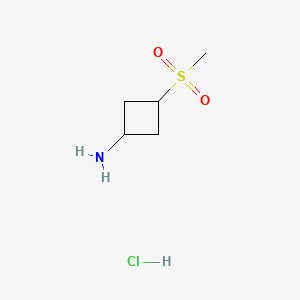
cis-3-Methylsulfonylcyclobutylamine hydrochloride
Vue d'ensemble
Description
Cis-3-Methylsulfonylcyclobutylamine hydrochloride (cis-3-MSCBA HCl) is a cyclic amine derivative that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a melting point of about 100°C. It is also known as cis-3-methyl-1-sulfonylcyclobutylamine hydrochloride and cis-3-Methylsulfonyl-2-cyclohexanone hydrochloride. cis-3-MSCBA HCl is an important synthetic intermediate in the preparation of other compounds and has been the subject of numerous studies in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Platinum-DNA Interactions and Antitumor Activity
Antitumor Properties and DNA Binding : Modifications of non-leaving groups in platinum compounds, such as those including cyclobutylamine, can significantly influence their antineoplastic properties and interaction with DNA. For instance, changes in these groups can destabilize DNA-platinum complexes, potentially affecting their genotoxic and antitumor activities (Butour et al., 1991). This research demonstrates the nuanced role that structural modifications play in the efficacy and stability of platinum-based drugs, which could extend to the study of compounds like cis-3-Methylsulfonylcyclobutylamine hydrochloride.
Hydrolysis Process of Platinum-Based Anticancer Drugs : The hydrolysis process is a key step in activating platinum-based drugs for reaction with DNA. Studies on cis-amminedichlorocyclohexylamineplatinum(II) (JM118) using hybrid density functional theory have revealed details about its hydrolysis mechanism, indicating slower rates compared to cisplatin but emphasizing the importance of accurate modeling for understanding drug-DNA interactions (Zhu et al., 2005). This research highlights the complex chemistry underpinning the effectiveness of platinum-based chemotherapy agents and the potential impact of structural variations on their biological activity.
Synthesis and Structural Analysis
- Stereoselective Synthesis : Research into the stereoselective synthesis of cyclobutylamine derivatives, such as cis- and trans-3-fluoro-1-phenylcyclobutylamine, reveals methodologies for achieving high stereoselectivity in producing these compounds (Shao & Ye, 2008). This area of study is critical for developing drugs with specific desired activities and minimizing undesired side effects.
Propriétés
IUPAC Name |
3-methylsulfonylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZJADAEEWGMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Methylsulfonylcyclobutylamine hydrochloride | |
CAS RN |
1408075-97-7 | |
| Record name | (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



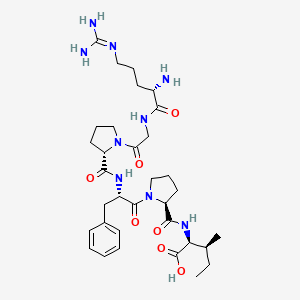
![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)




